Phytol

Übersicht

Beschreibung

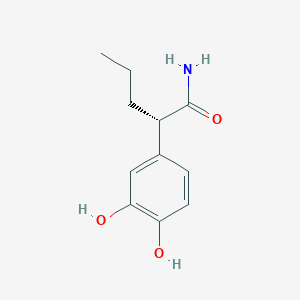

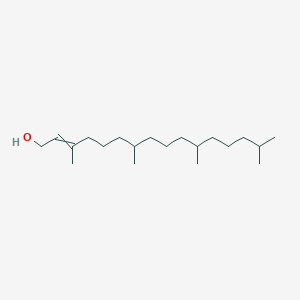

Phytol is an acyclic diterpene alcohol that is a constituent of chlorophyll. It is widely used as a precursor in the synthesis of vitamins E and K1, and it also finds applications in the fragrance industry, cosmetics, shampoos, and detergents . This compound was first obtained by hydrolysis of chlorophyll in 1909 by the German chemist Richard Wilstätter .

Wissenschaftliche Forschungsanwendungen

Phytol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of vitamins E and K1.

Biology: Studied for its role in plant metabolism and its conversion to phytanic acid in animals.

Medicine: Investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.

Industry: Used in the fragrance industry, cosmetics, and as a food additive.

Wirkmechanismus

Target of Action

Phytol, a naturally occurring diterpene molecule, is primarily targeted towards metabolic and inflammatory diseases . It has been suggested to have both metabolic properties as well as potent anti-inflammatory effects . It enhances the activity of natural killer cells that detect and remove cancer cells and promotes macrophage functions in immunity .

Mode of Action

This compound interacts with its targets through various mechanisms. It has been reported to suppress P-glycoprotein (P-gp) expression via NF-κB inhibition . This suggests that this compound can inhibit the efflux system, thereby enhancing the efficacy of drugs that are substrates of P-gp .

Biochemical Pathways

This compound affects several biochemical pathways. It is a component of chlorophyll and during leaf senescence, large amounts of this compound are released by chlorophyll degradation . This compound is then metabolized via phytenal, an intermediate in plant this compound catabolism . Moreover, this compound can be used to synthesize tocopherols (vitamin E), which serve as antioxidants and potentially as signaling compounds .

Pharmacokinetics

It is known that intake of this compound efficiently increases the concentration of phytanic acid in the circulation as well as in organs . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound has demonstrated anticancer and immune-enhancing effects . It enhances the activity of natural killer cells that detect and remove cancer cells and promotes macrophage functions in immunity . Moreover, it has been shown to inhibit oxidative stress-induced senescence of HaCaT keratinocytes .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of this compound. It is known that environmental factors can greatly influence the growth and development of plants, and hence the production and quality of this compound

Biochemische Analyse

Biochemical Properties

Phytol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is used as a precursor for the manufacture of synthetic forms of vitamin E and vitamin K1 . It also enhances the activity of natural killer cells that detect and remove cancer cells and promotes macrophage functions in immunity .

Cellular Effects

This compound has been found to exert significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been reported to have anticancer effects on sarcoma 180 (S-180) and human leukemia (HL-60) cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound can inhibit oxidative stress-induced senescence of HaCaT keratinocytes . Moreover, this compound has been found to cause pulmonary hemorrhage and necrosis of nose, throat, and lung tissue when exposed in aerosol to Sprague Dawley rats .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, when mice were given a diet containing 0.5 % this compound for 8 weeks, the hepatic this compound concentration increased from non-detectable in control mice fed a this compound-free diet, to 0.75 nmol/mg protein .

Metabolic Pathways

This compound is involved in several metabolic pathways. During leaf senescence, large amounts of this compound are released by chlorophyll degradation . It is then converted to phytyl-phosphate and phytyl-diphosphate, the substrate for tocopherol (vitamin E) synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phytol can be synthesized through various methods, including the hydrolysis of chlorophyll. One common method involves the extraction of this compound from plant materials using solvents like ethanol under ultrasonic-assisted extraction conditions . The crude extract is then purified using techniques such as column chromatography .

Industrial Production Methods: In industrial settings, this compound is often obtained as a by-product during the extraction of chlorophyll from plants like alfalfa. The process involves the hydrolysis of chlorophyll to release this compound, which is then separated and purified .

Analyse Chemischer Reaktionen

Types of Reactions: Phytol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form phytanic acid, which is a significant metabolic product.

Dehydration: Under high-temperature conditions, this compound can undergo dehydration to form neophytadiene.

Isomerization: this compound can isomerize to form isothis compound through an allylic rearrangement.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Dehydration: High-temperature water (HTW) conditions are often used for dehydration reactions.

Major Products:

Neophytadiene: Formed through dehydration.

Isothis compound: Formed through isomerization.

Phytanic Acid: Formed through oxidation.

Vergleich Mit ähnlichen Verbindungen

Phytol is similar to other diterpene alcohols such as:

Phytanic Acid: A metabolic product of this compound that also activates PPARs.

Neophytadiene: A dehydration product of this compound.

Isothis compound: An isomer of this compound formed through allylic rearrangement.

Uniqueness: this compound’s unique combination of metabolic, anti-inflammatory, and antimicrobial properties, along with its role as a precursor in vitamin synthesis, distinguishes it from other similar compounds .

Eigenschaften

CAS-Nummer |

7541-49-3 |

|---|---|

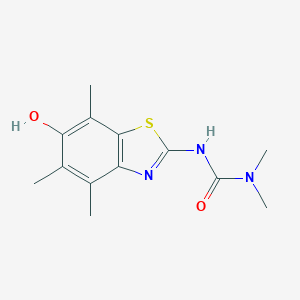

Molekularformel |

C20H40O |

Molekulargewicht |

296.5 g/mol |

IUPAC-Name |

(7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol |

InChI |

InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/t18-,19-/m1/s1 |

InChI-Schlüssel |

BOTWFXYSPFMFNR-RTBURBONSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C |

Isomerische SMILES |

C[C@@H](CCC[C@@H](C)CCCC(=CCO)C)CCCC(C)C |

Kanonische SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C |

Dichte |

0.847-0.863 |

melting_point |

25 °C |

Key on ui other cas no. |

102608-53-7 7541-49-3 150-86-7 |

Physikalische Beschreibung |

Colourless to yellow viscous liquid; Faint floral aroma |

Piktogramme |

Irritant; Environmental Hazard |

Löslichkeit |

Practically insoluble to insoluble in water Soluble (in ethanol) |

Synonyme |

3,7,11,15-Tetramethyl-2-hexadecen-1-ol; 3,7,11,15-Tetramethylhexadec-2-en-1-ol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is phytol and where is it found naturally?

A: this compound is a diterpene alcohol found abundantly in nature as the phytyl side chain of chlorophylls. [] It is a constituent of chlorophyll, a pigment essential for photosynthesis in plants. [, , ]

Q2: How is this compound metabolized in mammals?

A: this compound is converted to phytanic acid, a branched-chain fatty acid, after absorption in the intestine. [, ] This conversion is regulated by the nuclear hormone receptor peroxisome proliferator-activated receptor alpha (PPARα), primarily in the liver. [, , ]

Q3: What is the role of PPARα in this compound metabolism?

A: PPARα agonists, like this compound and its metabolite phytanic acid, activate PPARα in the liver and brown adipose tissue. [, ] This activation leads to the induction of enzymes involved in this compound degradation, specifically those responsible for converting this compound to phytanic acid. []

Q4: Is there a difference in how the (E)- and (Z)-isomers of this compound are metabolized?

A: Yes, the enzymes involved in this compound metabolism show higher activity towards the (E)-isomer of their respective substrates compared to the (Z)-isomer. [] This suggests a stereospecificity for the breakdown of (E)-phytol. []

Q5: Can this compound be used as a marker in food analysis?

A: Yes, the analysis of this compound and its isomers, cis-phytol, iso-phytol, and dihydrothis compound, can be used for oil authentication in food control. [] The presence of iso-phytol indicates refined vegetable oils, while dihydrothis compound indicates hydrogenated vegetable oils. []

Q6: What is the relationship between this compound and chlorophyll during food processing?

A: Native vegetable oils contain trans-phytol in their unsaponifiable matter. [] During refining, measurable amounts of cis-phytol and iso-phytol are formed from trans-phytol. [] Hydrogenation leads to the formation of dihydrothis compound from trans-phytol and cis-phytol. []

Q7: Can this compound levels be manipulated in food products?

A: Yes, research suggests that this compound content in smoothies made from spinach leaves can be increased by controlling the pH and temperature during processing. [] This increase is linked to the activity of endogenous enzymes that dephytylate chlorophyll derivatives, releasing free this compound. []

Q8: Are there any health concerns associated with this compound consumption?

A: While generally considered safe, high doses of this compound can lead to toxicity in some individuals. [, , ] Patients with Refsum's disease, a rare genetic disorder, are unable to metabolize phytanic acid (derived from this compound) properly, leading to its accumulation in the body and potentially serious health problems. [, ]

Q9: Does this compound have any applications in medicine?

A: Research suggests potential medicinal uses for this compound. Studies show it possesses anti-inflammatory, antioxidant, and neuroprotective properties. [, , , ] It has shown promising results in preclinical studies for conditions such as Alzheimer's disease and Schistosomiasis. [, ]

Q10: How does this compound exert its effects on Alzheimer's disease?

A: this compound, especially when encapsulated in Poly Lactic-co-Glycolic Acid nanoparticles (this compound-PLGANPs), has shown potential in ameliorating scopolamine-induced cognitive dysfunction in a rat model of Alzheimer's disease. [, ] It is thought to work by inhibiting acetylcholinesterase and butyrylcholinesterase (AChE & BuChE), attenuating oxidative stress, and reducing apoptosis. [, ]

Q11: Can this compound be used to combat drug resistance in cancer?

A: Preliminary research indicates that this compound and heptacosane, a compound often found alongside this compound, may hold potential in overcoming multidrug resistance in acute myeloid leukemia (AML). [] this compound appears to suppress P-glycoprotein (P-gp) expression through NF-κB inhibition, while heptacosane acts as both a P-gp substrate and inhibitor, enhancing the cytotoxic effects of the anti-cancer drug doxorubicin. []

Q12: Does this compound interact with cell membranes?

A: Yes, this compound can integrate into lecithin bilayers, affecting membrane stability due to the branched nature of its phytyl hydrocarbon chain. [] Studies using 13C spin-lattice relaxation times and linear electric field effects have provided insights into the disruptive effect of this compound on phospholipid packing and its positioning within the bilayer. []

Q13: What is the relationship between this compound and LIL3 protein?

A: this compound biosynthesis is linked to the activity of the enzyme geranylgeranyl reductase (GGR). [, ] LIL3, a chloroplastic protein, plays a crucial role in stabilizing GGR. [, ] In the absence of LIL3, GGR levels are significantly reduced, leading to the accumulation of chlorophyll species with incompletely saturated side chains. [, ]

Q14: What is the role of the LHC motif in LIL3 protein function?

A: The LHC motif, a conserved sequence in LIL3, is crucial for its interaction with GGR. [, ] Modifications to the LHC motif can disrupt the LIL3-GGR complex formation, affecting GGR stability and subsequently this compound biosynthesis. [, ]

Q15: What is the significance of fatty acid phytyl ester synthesis during stress?

A: During stress conditions like senescence and nitrogen deprivation, the breakdown of chlorophyll and galactolipids in chloroplasts leads to the accumulation of potentially toxic intermediates such as free this compound and fatty acids. [] Two enzymes, PHYTYL ESTER SYNTHASE1 (PES1) and PES2, are involved in converting these intermediates into fatty acid phytyl esters and triacylglycerol, thus protecting the integrity of the photosynthetic membrane. []

Q16: What are the industrial applications of this compound?

A: this compound finds use as a precursor in the artificial synthesis of vitamin E and vitamin K1. [] It is also a common ingredient in cosmetics and fragrances. [, ] Its ability to act as a stabilizing agent in emulsions makes it useful in various industries. []

Q17: What analytical techniques are used to study and quantify this compound?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed to identify and quantify this compound in various matrices, including plant extracts and food products. [, , ] High-performance liquid chromatography (HPLC), often coupled with fluorescence labeling, is another technique used for analyzing this compound and related compounds. [, ]

Q18: What are the future directions for this compound research?

A: Further research is needed to fully elucidate the therapeutic potential of this compound and its derivatives for various diseases, including Alzheimer’s disease, cancer, and inflammatory conditions. [, , , ] Investigating the long-term safety and efficacy of this compound in humans is crucial for its potential development as a therapeutic agent. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4S,5S)-5-dihydroxyphosphinothioyloxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B49375.png)

![3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride](/img/structure/B49380.png)

![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)

![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)